ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE
Description
ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE is a complex organic compound that features a thiazolidine ring, a morpholine group, and a benzoate ester
Properties
IUPAC Name |
ethyl 4-[(5Z)-2-imino-5-[(4-morpholin-4-ylphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-2-30-22(28)17-5-9-19(10-6-17)26-21(27)20(31-23(26)24)15-16-3-7-18(8-4-16)25-11-13-29-14-12-25/h3-10,15,24H,2,11-14H2,1H3/b20-15-,24-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZRVEVOMMGLGT-UBWZAKNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/SC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thioamide and an α-halo ester. The morpholine group is introduced via a nucleophilic substitution reaction, and the benzoate ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Different esters or acids depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The morpholine group can enhance the compound’s binding affinity and specificity. The benzoate ester can facilitate the compound’s cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-imino-5-methyl-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylate
- Ethyl 5-methyl-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylate
- Ethyl 5-hydroxy-2-(methylsulfanyl)thieno [2,3-d]pyrimidine-6-carboxylate
Uniqueness
ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE is unique due to its combination of a thiazolidine ring, a morpholine group, and a benzoate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
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